molecular formula C13H8BrNO B14129441 6-Bromo-2-(furan-2-yl)quinoline

6-Bromo-2-(furan-2-yl)quinoline

Cat. No.: B14129441
M. Wt: 274.11 g/mol
InChI Key: QZUKNUOHDFTMJQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(furan-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 6-position and a furan ring at the 2-position. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(furan-2-yl)quinoline typically involves the following steps:

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(furan-2-yl)quinoline can undergo various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The furan ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.

    Nucleophilic Substitution: Reagents such as alkoxides or amines can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Major Products

The major products formed depend on the type of reaction. For example:

Scientific Research Applications

6-Bromo-2-(furan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(furan-2-yl)quinoline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(furan-2-yl)quinoline is unique due to the presence of both the bromine atom and the furan ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)quinoline

InChI

InChI=1S/C13H8BrNO/c14-10-4-6-11-9(8-10)3-5-12(15-11)13-2-1-7-16-13/h1-8H

InChI Key

QZUKNUOHDFTMJQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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